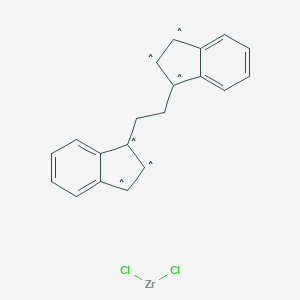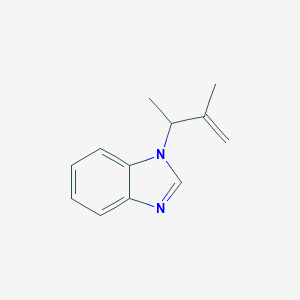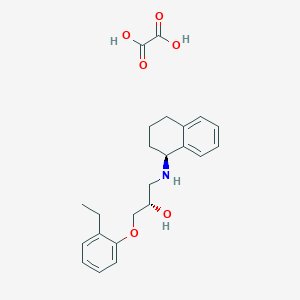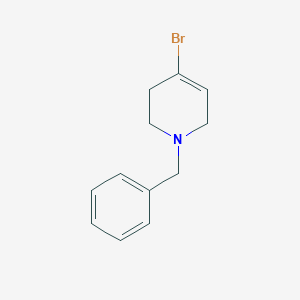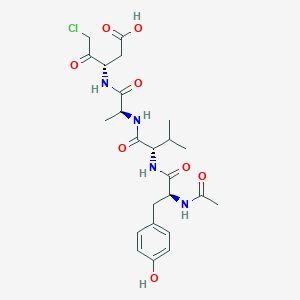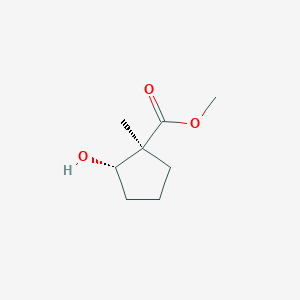![molecular formula C11H9N3O2 B071207 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) CAS No. 173191-72-5](/img/structure/B71207.png)
1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) is not fully understood, although studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. Additionally, this compound has also been shown to modulate the activity of various neurotransmitters in the brain, suggesting its potential as a neuroprotective agent.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) has various biochemical and physiological effects. In vitro studies have indicated that this compound can inhibit the growth of cancer cells, suggesting its potential as an anti-cancer agent. Additionally, studies have suggested that this compound may have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) in lab experiments is its potential as a multi-targeted agent. This compound has been shown to have activity against various signaling pathways involved in cancer cell growth and proliferation, making it a potentially useful compound for the development of anti-cancer agents. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Direcciones Futuras
There are several potential future directions for the study of 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI). One potential direction is the development of novel anti-cancer agents based on this compound, potentially using it as a lead compound for drug development. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, studies are needed to develop more efficient synthesis methods for this compound, potentially making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) can be achieved by different methods, including the reaction of 3-methyl-1H-pyrazolo[3,4-b]quinoline-4,6-dione with various reagents. One of the most commonly used methods involves the reaction of 3-methyl-1H-pyrazolo[3,4-b]quinoline-4,6-dione with hydroxylamine hydrochloride in the presence of sodium acetate to yield 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI).
Aplicaciones Científicas De Investigación
1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies indicating its ability to inhibit the growth of cancer cells. Additionally, this compound has also been studied for its potential applications in the field of neuroscience, with studies suggesting its potential as a neuroprotective agent.
Propiedades
Número CAS |
173191-72-5 |
|---|---|
Nombre del producto |
1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) |
Fórmula molecular |
C11H9N3O2 |
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
6-hydroxy-3-methyl-2,9-dihydropyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C11H9N3O2/c1-5-9-10(16)7-4-6(15)2-3-8(7)12-11(9)14-13-5/h2-4,15H,1H3,(H2,12,13,14,16) |
Clave InChI |
IUHCZESHXPMMMP-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C2C(=O)C3=C(C=CC(=C3)O)N=C2NN1 |
SMILES |
CC1=C2C(=O)C3=C(C=CC(=C3)O)NC2=NN1 |
SMILES canónico |
CC1=C2C(=O)C3=C(C=CC(=C3)O)N=C2NN1 |
Sinónimos |
1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



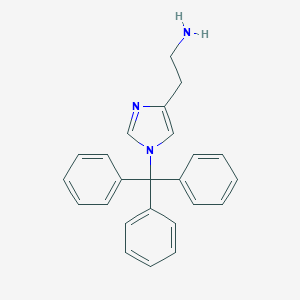
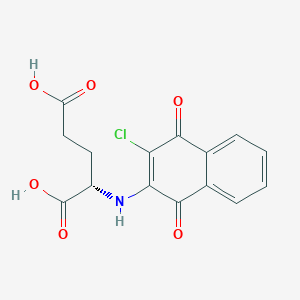
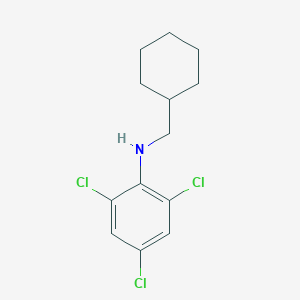
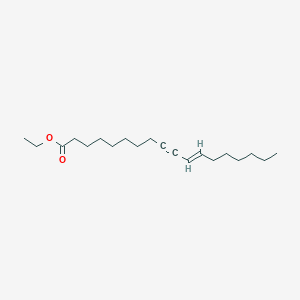
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)
